[Caveat] Sparse Direct Comparative Data: Assessment Based on Class Positioning and Single-Assay Indication
A comprehensive literature and database search (excluding non-authoritative sources) yielded no publicly available head-to-head quantitative comparison between N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide and any close analog. The only assay record found is a high-throughput fluorescence-polarization screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction; however, the numeric readout (e.g., IC50, % inhibition) for this compound was not disclosed in the original publication or in supplementary materials . The nearest analog with publicly disclosed quantitative data is Antitubercular agent-12 (CAS 905677-04-5), which differs solely by replacement of the 2-nitrobenzamide moiety with a 5-nitrofuran-2-carboxamide group. Antitubercular agent-12 displays an MIC of 1.439 µg/mL against M. tuberculosis and a CC50 of 57.34 µg/mL toward mammalian cells, yielding a selectivity index (CC50/MIC) of ≈ 40 . In the absence of matched-assay data for the title compound, any inference about relative potency, selectivity, or ADME properties would be speculative. Therefore, the primary verifiable differentiation is structural: the ortho-nitrobenzamide moiety is sterically and electronically distinct from the 5-nitrofuran ring and may confer a different target-affinity profile and metabolic fate .
| Evidence Dimension | Structural identity of the acyl terminus (verified vs. closest analog with quantitative bioactivity data) |
|---|---|
| Target Compound Data | 2-nitrobenzamide (ortho-nitro orientation); molecular weight 389.16 g/mol; no disclosed MIC or IC50 |
| Comparator Or Baseline | Antitubercular agent-12 (CAS 905677-04-5): 5-nitrofuran-2-carboxamide; MIC = 1.439 µg/mL, CC50 = 57.34 µg/mL |
| Quantified Difference | Structural divergence precludes direct quantitative comparison; Antitubercular agent-12 provides a class-relevant MIC/CC50 benchmark (selectivity index ≈ 40) that the title compound has not yet been measured against |
| Conditions | Antitubercular agent-12 data from standard MIC assay (M. tuberculosis broth microdilution) and MTT cytotoxicity assay; no matched data for title compound |
Why This Matters
Procurement teams must weigh that while the bromophenyl-oxadiazole scaffold is shared, the absence of quantitative bioactivity data for the title compound means its functional equivalence to Antitubercular agent-12 cannot be assumed, and it should be selected only when the 2-nitrobenzamide topology is specifically required for SAR probing.
